tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Description
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15) |
InChI Key |
VEVCBIUEAFIONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Functionalization
-
BCP Core Synthesis : Photochemical reaction of [1.1.1]propellane with acrylonitrile under 450 nm LED light introduces a nitrile group at position 3.
-
Carbamate Protection : The amine at position 1 is protected with tert-butyl chloroformate (1.2 equiv) and DIPEA (3.0 equiv) in dichloromethane (DCM) at 0°C.
-
Amidoxime Formation : Nitrile intermediate is treated with hydroxylamine hydrochloride (2.0 equiv) in ethanol/water (1:1) at 80°C.
Yield : 52% over three steps.
Route B: Convergent Approach
-
Pre-functionalized BCP Building Block : Bicyclo[1.1.1]pentane-1-carboxylic acid (from) is converted to its acyl chloride and coupled with tert-butyl carbamate using Schotten-Baumann conditions.
-
Nitrile to Amidoxime : Simultaneous introduction of the nitrile group via radical addition (azobisisobutyronitrile, AIBN) and subsequent hydroxylamine treatment.
Yield : 48% over two steps.
Reaction Optimization and Challenges
Photochemical Conditions
Steric Hindrance Mitigation
-
Catalysts : N-Heterocyclic carbenes (NHCs) improve enantioselectivity in Grignard additions.
-
Temperature : Elevated temperatures (30–50°C) enhance reaction rates for carbamate formation.
Data Tables
Table 1. Comparison of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 48% |
| Key Reagent | DIPEA | AIBN |
| Critical Optimization | pH 9–10 | 450 nm |
Table 2. Reaction Conditions for Amidoxime Formation
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps, including:
- Formation of the Bicyclo[1.1.1]pentane Core : This is achieved through cyclization reactions that establish the bicyclic framework.
- Functionalization : Introduction of the hydroxycarbamimidoyl and tert-butyl groups, which are essential for its chemical properties and biological interactions.
Advanced catalytic systems and purification techniques are employed to optimize yield and purity during synthesis.
Research indicates that this compound exhibits promising biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Binding Affinity : Its structural features allow it to bind effectively to target proteins, influencing their stability and activity.
Ongoing studies aim to elucidate the mechanisms behind these interactions, focusing on how the compound affects various biochemical pathways.
Applications in Medicinal Chemistry
The unique properties of this compound position it as a valuable candidate in drug development:
- Anticancer Research : Investigations into its efficacy against cancer cell lines are underway, with preliminary results suggesting potential cytotoxic effects.
- Antimicrobial Activity : Studies have shown that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that it exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit enzyme activity, suggesting mechanisms by which it may exert therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The bicyclo[1.1.1]pentane core provides structural stability and rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Key Properties
- SMILES: CC(C)(C)OC(=O)NC12CC(C(N)=NO)(C1)C2
- Synthetic Utility : The N'-hydroxycarbamimidoyl group enables metal chelation or serves as a precursor for further functionalization (e.g., cyclization or oxidation) .
- Safety : Requires precautions against heat and ignition sources (P210) and proper handling instructions (P201, P202) .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[1.1.1]pentane scaffold is versatile, with substituents at the 3-position dictating reactivity and applications. Below is a comparative analysis of key analogs:
Pharmacological and Industrial Relevance
- Bioisosterism : The bicyclo[1.1.1]pentane core replaces aromatic rings to improve solubility and reduce toxicity. For example, the trifluoromethyl derivative mimics para-substituted arenes in protease inhibitors .
- Scalability: Hydroxymethyl and cyano derivatives are commercially available at scales up to 25g, with prices ranging from $8–$11/g (hydroxymethyl) , while the iodomethyl analog is priced higher due to halogenation costs .
Biological Activity
tert-Butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate is a novel compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C₁₁H₁₉N₃O₃, with a molecular weight of approximately 241.29 g/mol. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structural features of this compound include:
- Bicyclo[1.1.1]pentane core : Provides rigidity and stability.
- Hydroxycarbamimidoyl group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate | Carboxylate instead of carbamate | Lacks the carbamate functionality |
| tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Contains an amino group | Different functional group leading to varied reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxycarbamimidoyl moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially influencing their activity or stability.
Research indicates that the bicyclo[1.1.1]pentane core enhances the compound’s binding affinity and selectivity towards its targets, making it a promising candidate for further pharmacological studies .
Biological Activity and Therapeutic Applications
Preliminary studies suggest that this compound may exhibit several biological activities, including:
- Antimicrobial properties : Potential effectiveness against various bacterial strains.
- Neuroprotective effects : Possible role in preventing neurodegenerative diseases through modulation of cellular pathways .
Case Study: Neuroprotective Effects
A study investigated the effects of related compounds on neurological defects in mouse models, demonstrating that modifications in similar bicyclic structures could lead to significant improvements in myelin preservation and reduction in reactive gliosis . While specific data on this compound were not available, these findings suggest a potential avenue for future research into its neuroprotective capabilities.
Comparative Analysis
When compared with similar compounds, this compound stands out due to its unique combination of functional groups and structural rigidity, which may confer distinct reactivity profiles and biological activities .
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Neuroprotective Potential |
|---|---|---|
| This compound | Under investigation | Promising based on structural similarities |
| Related bicyclic compounds | Documented activity | Proven effects in animal models |
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate?
- Methodological Answer : The synthesis involves three critical steps: (i) Formation of the bicyclo[1.1.1]pentane core via photochemical or thermal cyclization of 1,3-dienes under controlled conditions (e.g., UV light, 254 nm, 12–24 hours) . (ii) Functionalization of the core with a hydroxycarbamimidoyl group using amidoxime coupling reagents (e.g., CDI or EDC/NHS) at pH 7–8 . (iii) Introduction of the tert-butyl carbamate group via nucleophilic substitution with Boc anhydride in THF at 0–5°C . Optimization strategies include using Pd-based catalysts for regioselective functionalization and HPLC purification (>95% purity) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups (e.g., tert-butyl at δ 1.4 ppm; hydroxycarbamimidoyl NH at δ 8.2–9.1 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL-2018) resolve the bicyclo[1.1.1]pentane geometry (bond angles: 60°–70°) and hydrogen-bonding networks involving the hydroxycarbamimidoyl group .
- HRMS : Confirms molecular weight (241.29 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane core influence binding affinity and selectivity in enzyme interactions?
- Methodological Answer : The core’s rigid, non-planar structure reduces conformational entropy, enhancing binding affinity (ΔG ≈ −9.2 kcal/mol in MD simulations). Selectivity arises from steric complementarity with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) . Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., Kd = 0.8–1.2 µM for kinase targets) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
- Methodological Answer :
- Dose-response assays : Compare cytotoxicity (IC₅₀) in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) cell lines. reports IC₅₀ = 12 µM (MCF-7), while structural analogs in show neuroprotection at 5–10 µM via AMPK pathway activation .
- Pathway-specific inhibitors : Use siRNA or CRISPR to silence targets (e.g., mTOR for anticancer effects; BDNF for neuroprotection) to isolate mechanisms .
Q. How can computational modeling validate interactions with target proteins?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding poses of the hydroxycarbamimidoyl group in enzyme active sites (e.g., hydrogen bonds with Asp93 in PARP1) .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What methodologies assess the impact of functional group modifications on bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., replacing tert-butyl with methyl carbamate) and test via:
(i) Enzymatic assays (e.g., fluorescence-based protease inhibition).
(ii) Cellular uptake studies (LC-MS quantification in HeLa cells) . - Comparative crystallography : Overlay X-ray structures of analogs to identify critical interactions (e.g., loss of H-bonds in carboxylate derivatives reduces potency by 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
